4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a biphenyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Final Assembly: The final step involves the condensation of the biphenyl and fluorophenyl intermediates with the triazole ring under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the biphenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The presence of the fluorophenyl group in 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione imparts unique electronic and steric properties, which can influence its reactivity, stability, and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
675843-76-2 |
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Molecular Formula |
C21H15FN4S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15FN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+ |
InChI Key |
BTTHYCVDDTZOBT-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origin of Product |
United States |
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